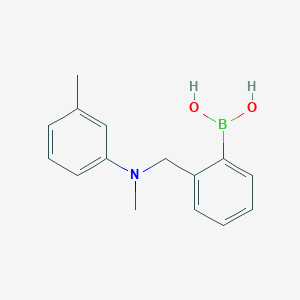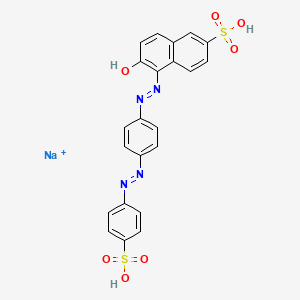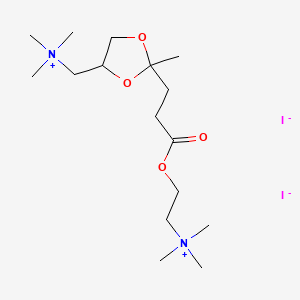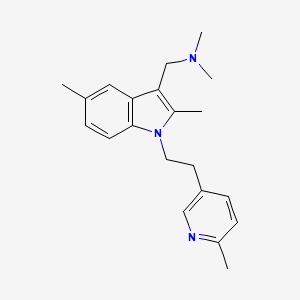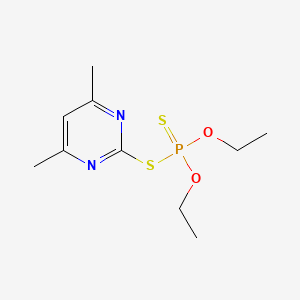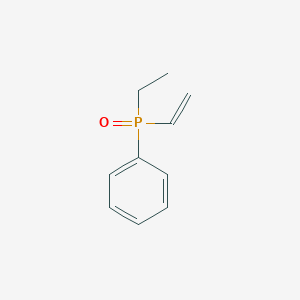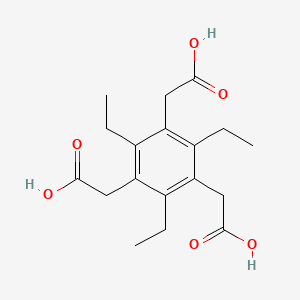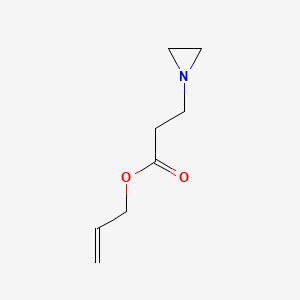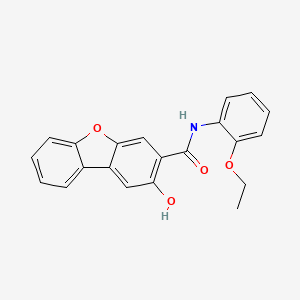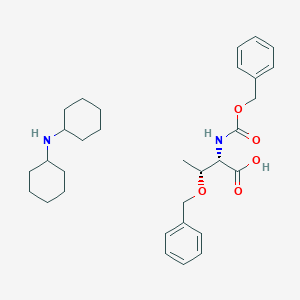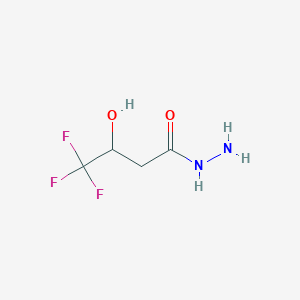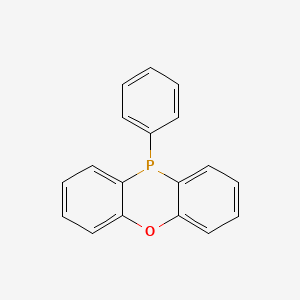
10-Phenylphenoxaphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenylphenoxaphosphine is a chemical compound characterized by a phenyl group attached to a phenoxaphosphine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylphenoxaphosphine typically involves the successive treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride. This process is carried out in a one-step reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 10-Phenylphenoxaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridine and permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: The original phenoxaphosphine structure.
Substitution: Derivatives with different functional groups replacing the phenyl group.
Scientific Research Applications
10-Phenylphenoxaphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of phosphorus-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 10-Phenylphenoxaphosphine involves its interaction with various molecular targets. The compound’s phenyl and phosphine groups allow it to participate in complex formation and catalytic processes. The pathways involved include:
Coordination with metal ions: Facilitating catalytic reactions.
Interaction with biological molecules: Potentially affecting biochemical pathways.
Comparison with Similar Compounds
- 10-Phenylphenothiaphosphine
- 10-Phenylphenoxaphosphine oxide
- Bis-(o-methoxyphenyl)-phenylphosphine
Comparison: Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific research and industrial applications .
Properties
CAS No. |
1225-16-7 |
|---|---|
Molecular Formula |
C18H13OP |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H |
InChI Key |
KLLXAWLGJJIUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


